

The Biological Frontier of Quinoline Carboxylates: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: Ethyl 6-quinolinecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning a multitude of therapeutic agents. When functionalized with a carboxylate group, this privileged structure gives rise to quinoline carboxylate derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the core biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. It is designed to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering structured data, detailed experimental protocols, and visual representations of key biological processes.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a diverse range of cancer cell lines.^{[1][2]} Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.^[3]

Quantitative Anticancer Activity

The in vitro anticancer potency of quinoline carboxylate derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC₅₀ values for a selection of quinoline carboxylate derivatives against various cancer cell lines.

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
Quinoline-3-Carboxylate	Compound 4m	MCF-7 (Breast)	0.33	[4]
Compound 4n	MCF-7 (Breast)	0.33	[4]	
Compound 4k	K562 (Leukemia)	0.28	[4]	
Compound 4m	K562 (Leukemia)	0.28	[4]	
4-Oxoquinoline-3-Carboxamide	Derivative 16b	ACP-03 (Gastric)	1.92	[5]
Derivative 17b	ACP-03 (Gastric)	5.18	[5]	
4-Aminoquinoline	N'-(7-chloro-quinolin-4-yl)-N,N-dimethylethane-1,2-diamine	MDA-MB-468 (Breast)	7.35 - 8.73	
-	MCF-7 (Breast)	8.22	[6]	
Quinoline-4-Carboxylic Acid	6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)	MCF-7 (Breast)	- (82.9% growth reduction)	[3]
3-Quinoline Derivatives	2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide (11)	MCF-7 (Breast)	29.8	[7]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromen	MCF-7 (Breast)	39.0	[7]	

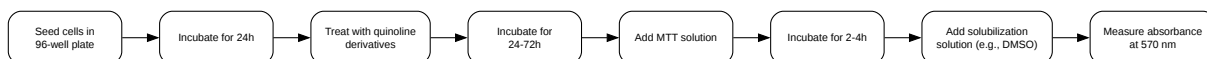
e-2-carboxamide
(12)

Simple Quinolines	Quinoline-2-carboxylic acid	HELA (Cervical), MCF7 (Breast)	Significant cytotoxicity	[8]
Quinoline-3-carboxylic acid	MCF7 (Breast)	Remarkable growth inhibition	[8]	
Quinoline-4-carboxylic acid	MCF7 (Breast)	Remarkable growth inhibition	[8]	

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:



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Workflow for the MTT cytotoxicity assay.

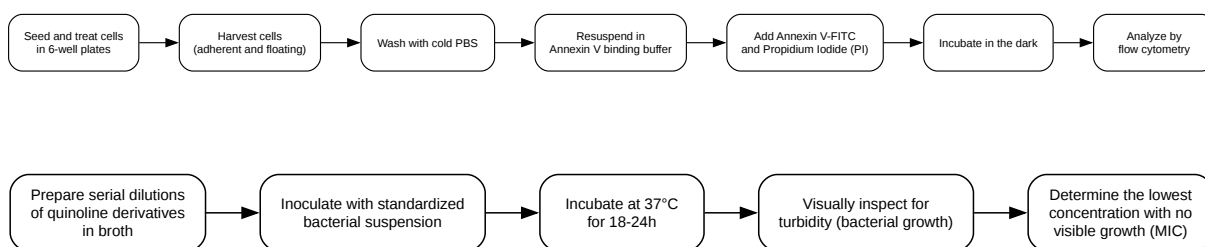
Detailed Protocol:

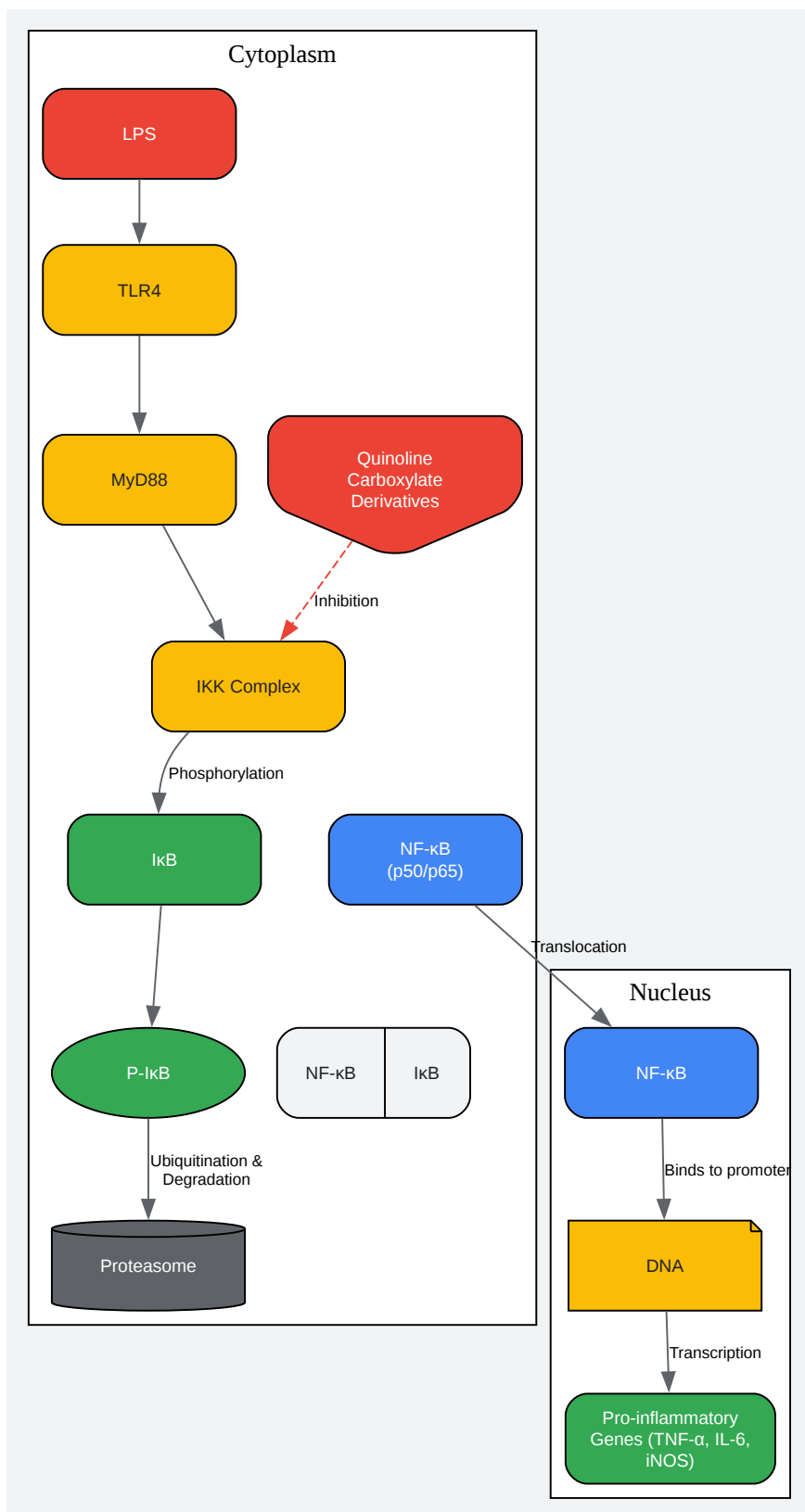
- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
- Compound Treatment: Prepare serial dilutions of the quinoline carboxylate derivatives in the culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

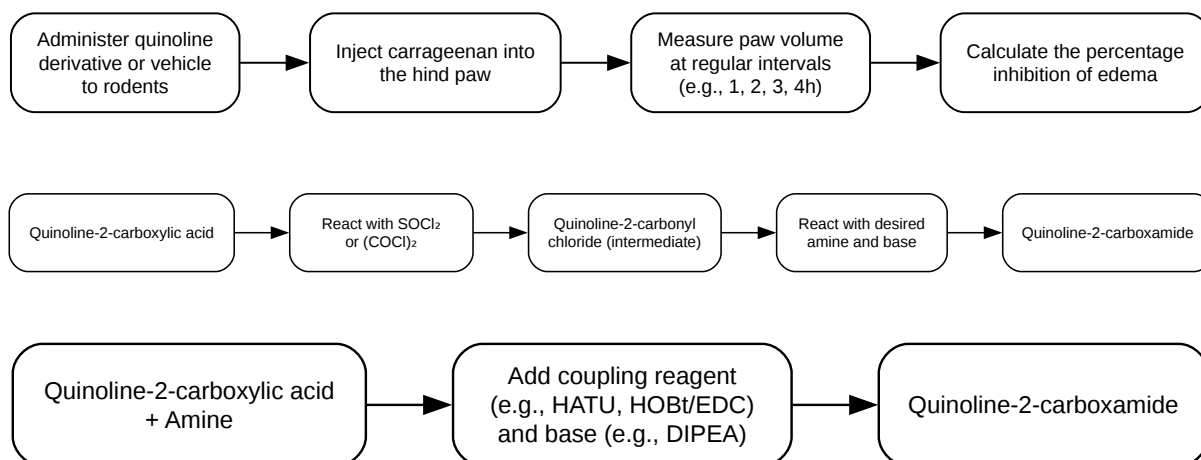
- Incubation: Incubate the plate for 24-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[9]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:







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